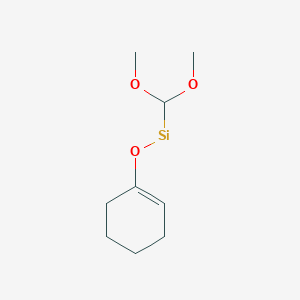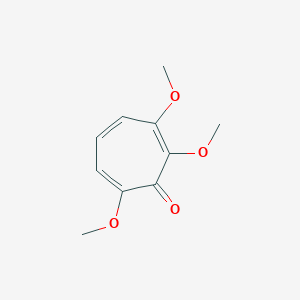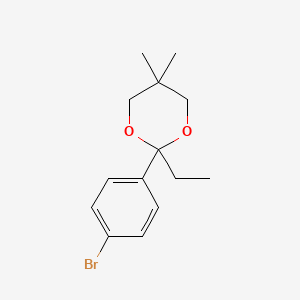
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane is an organic compound that features a brominated phenyl group attached to a dioxane ring
Méthodes De Préparation
The synthesis of 2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes . The dioxane ring provides structural stability and can interact with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane can be compared with other brominated phenyl compounds and dioxane derivatives:
4-Bromophenylacetic acid: Similar in having a brominated phenyl group but differs in its carboxylic acid functionality.
2-(4-Bromophenyl)ethanol: Shares the brominated phenyl group but has an alcohol functional group instead of a dioxane ring.
2-(4-Bromophenyl)ethylamine: Contains a brominated phenyl group and an amine functional group.
Propriétés
Numéro CAS |
105515-44-4 |
|---|---|
Formule moléculaire |
C14H19BrO2 |
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-ethyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H19BrO2/c1-4-14(11-5-7-12(15)8-6-11)16-9-13(2,3)10-17-14/h5-8H,4,9-10H2,1-3H3 |
Clé InChI |
BZOCCQZOKOZOEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
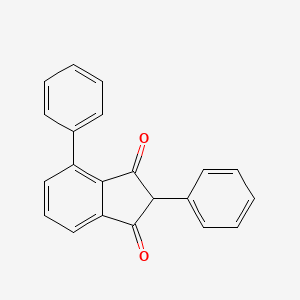
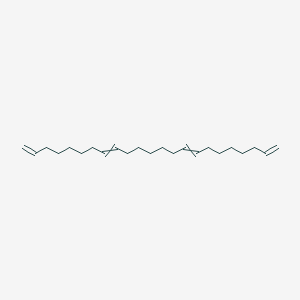

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
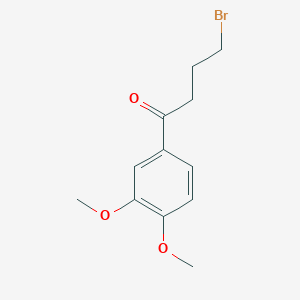
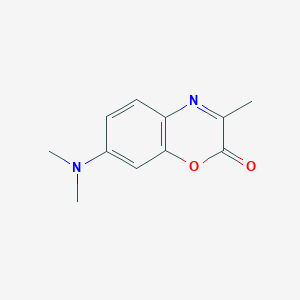
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
